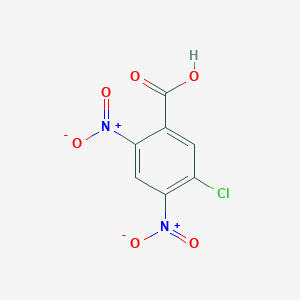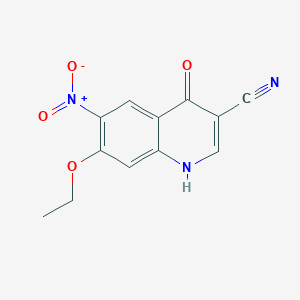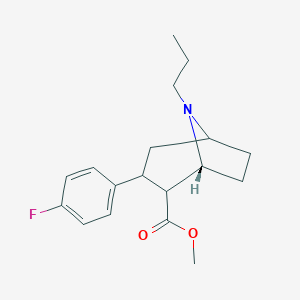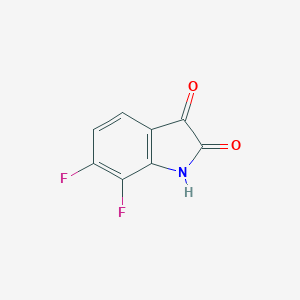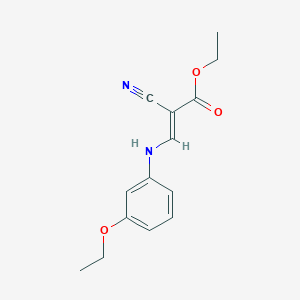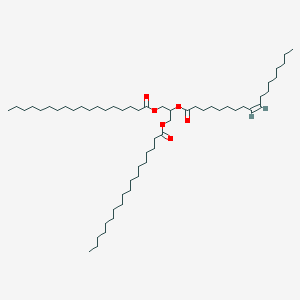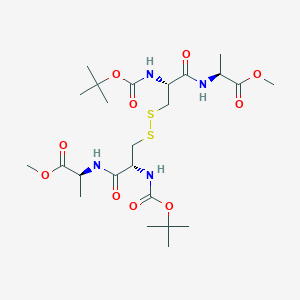
S,S'-Bis(tert-butyloxycarbonyl-cysteinylalanine methyl ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'S,S'-Bis(tert-butyloxycarbonyl-cysteinylalanine methyl ester), commonly known as Boc-Cys-Ala-Me, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in drug development and biochemical research.
Mechanism Of Action
Boc-Cys-Ala-Me exerts its biological effects by binding to the active site of enzymes and proteins, thereby inhibiting their activity. It can also modulate protein-protein interactions by binding to specific domains on proteins. The mechanism of action of Boc-Cys-Ala-Me is dependent on the specific enzyme or protein being targeted.
Biochemical And Physiological Effects
Boc-Cys-Ala-Me has been shown to have a range of biochemical and physiological effects, including inhibition of enzymatic activity, modulation of protein-protein interactions, and induction of apoptosis and autophagy. It has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of Boc-Cys-Ala-Me is its versatility in studying a range of biological processes. It can be used to study protein-protein interactions, enzymatic activity, and cellular signaling pathways. However, the use of Boc-Cys-Ala-Me in lab experiments is limited by its potential toxicity and instability in aqueous solutions.
Future Directions
There are several future directions for Boc-Cys-Ala-Me research, including the development of more stable analogs, the identification of new targets for inhibition, and the use of Boc-Cys-Ala-Me in drug discovery. Additionally, the potential use of Boc-Cys-Ala-Me in the treatment of viral infections and cancer warrants further investigation.
Conclusion:
Boc-Cys-Ala-Me is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in drug development and biochemical research. Its versatility in studying a range of biological processes, coupled with its potential anti-inflammatory and anti-tumor properties, make it a valuable tool for scientific research. However, the use of Boc-Cys-Ala-Me in lab experiments is limited by its potential toxicity and instability in aqueous solutions. Further research is needed to fully understand the mechanism of action of Boc-Cys-Ala-Me and to identify new targets for inhibition.
Synthesis Methods
Boc-Cys-Ala-Me can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is assembled one amino acid at a time on a solid support, while in SPPS, the peptide is synthesized in solution and then purified using chromatography. Boc-Cys-Ala-Me is typically synthesized using SPPS, with tert-butyloxycarbonyl (Boc) as the protecting group for the cysteine and alanine residues.
Scientific Research Applications
Boc-Cys-Ala-Me has been extensively used in scientific research as a tool to study protein-protein interactions, enzymatic activity, and cellular signaling pathways. It has been shown to inhibit the activity of various enzymes, including cathepsin B and caspase-3, and to modulate the activity of proteins involved in apoptosis and autophagy. Boc-Cys-Ala-Me has also been used to develop inhibitors for viral proteases, such as HIV-1 protease and hepatitis C virus NS3 protease.
properties
CAS RN |
126686-69-9 |
|---|---|
Product Name |
S,S'-Bis(tert-butyloxycarbonyl-cysteinylalanine methyl ester) |
Molecular Formula |
C24H42N4O10S2 |
Molecular Weight |
610.7 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2R)-3-[[(2R)-3-[[(2S)-1-methoxy-1-oxopropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C24H42N4O10S2/c1-13(19(31)35-9)25-17(29)15(27-21(33)37-23(3,4)5)11-39-40-12-16(28-22(34)38-24(6,7)8)18(30)26-14(2)20(32)36-10/h13-16H,11-12H2,1-10H3,(H,25,29)(H,26,30)(H,27,33)(H,28,34)/t13-,14-,15-,16-/m0/s1 |
InChI Key |
GAZAMNFVEISLQY-VGWMRTNUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
SMILES |
CC(C(=O)OC)NC(=O)C(CSSCC(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C(CSSCC(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Other CAS RN |
126686-69-9 |
synonyms |
S,S'-bis(Boc-Cys-Ala-OMe) S,S'-bis(tert-butyloxycarbonyl-cysteinylalanine methyl ester) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



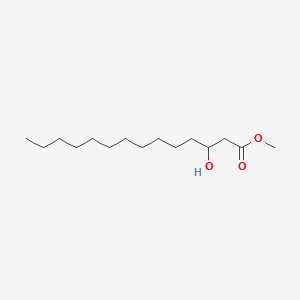
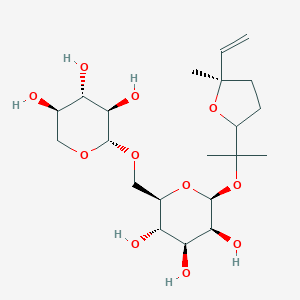
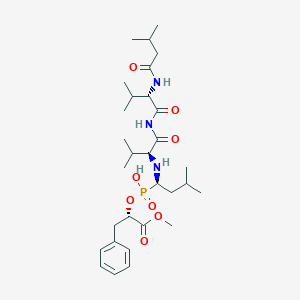
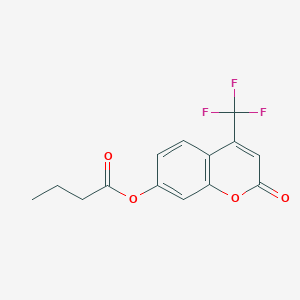
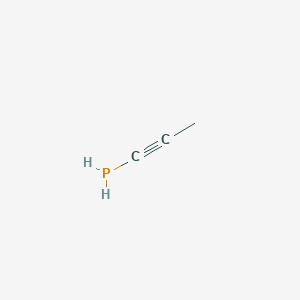
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)
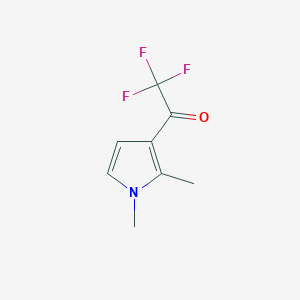
![(27-Diethoxyphosphoryloxy-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl) diethyl phosphate](/img/structure/B142847.png)
